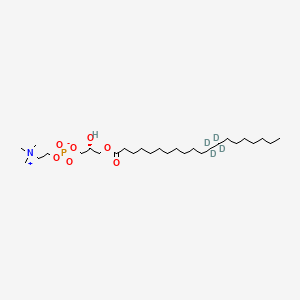

1-Arachidoyl-sn-glycero-3-phosphocholine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 est un dérivé deutérié du 1-Arachidoyl-sn-glycero-3-phosphocholine. Ce composé est un lysophospholipide, qui est un type de molécule lipidique jouant un rôle crucial dans la structure et la fonction de la membrane cellulaire. Le marquage au deutérium est souvent utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques des médicaments .

Préparation Methods

Synthetic Routes and Reaction Conditions

La synthèse du this compound implique l'incorporation d'atomes de deutérium dans la molécule de 1-Arachidoyl-sn-glycero-3-phosphocholine. Cela peut être réalisé par diverses voies synthétiques, y compris l'utilisation de réactifs et de solvants deutériés. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour assurer l'incorporation sélective des atomes de deutérium .

Industrial Production Methods

La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes assurent un rendement élevé et une pureté élevée du produit final. L'utilisation de solvants et de réactifs deutériés est cruciale pour maintenir le marquage au deutérium tout au long du processus de production .

Chemical Reactions Analysis

Types of Reactions

This compound peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

Réduction : Cette réaction implique l'ajout d'atomes d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Common Reagents and Conditions

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Major Products Formed

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent entraîner une large gamme de produits en fonction du nucléophile utilisé .

Scientific Research Applications

This compound a de nombreuses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans l'étude de la pharmacocinétique et des profils métaboliques des médicaments.

Biologie : Aide à comprendre le rôle des lysophospholipides dans la structure et la fonction de la membrane cellulaire.

Médecine : Utilisé dans le développement de nouveaux médicaments et thérapies, en particulier pour cibler les membranes cellulaires.

Industrie : Employé dans la production de composés deutériés pour diverses applications.

Mechanism of Action

Le mécanisme d'action du this compound implique son incorporation dans les membranes cellulaires, où il peut influencer la fluidité et la fonction de la membrane. Le marquage au deutérium permet aux chercheurs de suivre le composé dans les systèmes biologiques, fournissant des informations sur sa pharmacocinétique et ses voies métaboliques. Les cibles moléculaires et les voies impliquées comprennent diverses enzymes et récepteurs associés au métabolisme lipidique et à la signalisation cellulaire .

Comparison with Similar Compounds

This compound peut être comparé à d'autres composés similaires, tels que :

1-Arachidoyl-sn-glycero-3-phosphocholine : La version non deutériée, qui n'a pas le marquage au deutérium.

2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphocholine : Un autre lysophospholipide avec des chaînes d'acides gras différentes.

2-Arachidonoyl-1-stéaroyl-sn-glycero-3-phosphocholine : Similaire au précédent mais avec un groupe stéaroyle au lieu d'un groupe palmitoyle.

La singularité du this compound réside dans son marquage au deutérium, qui offre des avantages distincts dans la recherche scientifique, en particulier dans l'étude du métabolisme et de la pharmacocinétique des médicaments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves the incorporation of deuterium atoms into the 1-Arachidoyl-sn-glycero-3-phosphocholine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Applications De Recherche Scientifique

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 has numerous applications in scientific research, including:

Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic profiles of drugs.

Biology: Helps in understanding the role of lysophospholipids in cell membrane structure and function.

Medicine: Used in the development of new drugs and therapies, particularly in targeting cell membranes.

Industry: Employed in the production of deuterium-labeled compounds for various applications.

Mécanisme D'action

The mechanism of action of 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The deuterium labeling allows researchers to track the compound within biological systems, providing insights into its pharmacokinetics and metabolic pathways. The molecular targets and pathways involved include various enzymes and receptors associated with lipid metabolism and cell signaling .

Comparaison Avec Des Composés Similaires

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 can be compared with other similar compounds, such as:

1-Arachidoyl-sn-glycero-3-phosphocholine: The non-deuterated version, which lacks the deuterium labeling.

2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphocholine: Another lysophospholipid with different fatty acid chains.

2-Arachidonoyl-1-stearoyl-sn-glycero-3-phosphocholine: Similar to the above but with a stearoyl group instead of a palmitoyl group.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studying drug metabolism and pharmacokinetics .

Propriétés

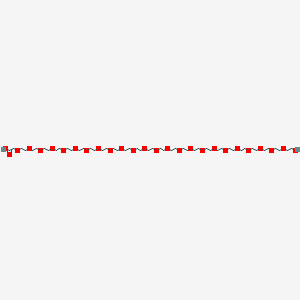

Formule moléculaire |

C28H58NO7P |

|---|---|

Poids moléculaire |

555.8 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuterioicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2 |

Clé InChI |

UATOAILWGVYRQS-SWUNXQBZSA-N |

SMILES isomérique |

[2H]C([2H])(CCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)

![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)